Salpyran (hydrochloride) Salpyran (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16613572
InChI: InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H
SMILES:
Molecular Formula: C15H20ClN3O
Molecular Weight: 293.79 g/mol

Salpyran (hydrochloride)

CAS No.:

Cat. No.: VC16613572

Molecular Formula: C15H20ClN3O

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

Salpyran (hydrochloride) -

Molecular Formula C15H20ClN3O
Molecular Weight 293.79 g/mol
IUPAC Name 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H
Standard InChI Key LVPIOOIPCFRMLI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl

Chemical Identity and Structural Characteristics

Molecular Properties

Salpyran (hydrochloride) is characterized by the following structural parameters:

PropertyValue
IUPAC Name2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol; hydrochloride
Molecular FormulaC15H20ClN3O\text{C}_{15}\text{H}_{20}\text{ClN}_{3}\text{O}
Molecular Weight293.79 g/mol
Canonical SMILESC1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl
InChI KeyLVPIOOIPCFRMLI-UHFFFAOYSA-N
log<sub>P</sub> (Predicted)1.67

The compound’s structure combines a phenolic oxygen donor with three nitrogen donors from pyridyl and ethylenediamine moieties, creating a geometrically constrained binding pocket optimized for Cu(II) coordination . X-ray crystallography reveals a distorted square-planar geometry in the [Cu(Salpyran)]<sup>+</sup> complex, with bond lengths of 1.95–1.99 Å for Cu–N/O bonds .

Protonation and Speciation

pH-metric titrations demonstrate four protonation constants for Salpyran:

  • logK1=9.89\log K_1 = 9.89 (pyridyl nitrogen)

  • logK2=8.74\log K_2 = 8.74 (secondary amine)

  • logK3=7.15\log K_3 = 7.15 (primary amine)

  • logK4=6.33\log K_4 = 6.33 (phenolic hydroxyl)

Under physiological conditions (pH 7.4), the dominant species is the monocationic [CuL]<sup>+</sup> complex, which accounts for >95% of Cu(II) speciation . This charged state enhances water solubility while maintaining moderate lipophilicity (logP=1.67\log P = 1.67), suggesting potential blood-brain barrier (BBB) permeability .

Synthetic Methodology

Stepwise Protecting Group Strategy

Route A:

  • First Reductive Amination:
    Salicylaldehyde+N-Boc-ethylenediamineNaBH4Protected intermediate 1\text{Salicylaldehyde} + \text{N-Boc-ethylenediamine} \xrightarrow{\text{NaBH}_4} \text{Protected intermediate 1}

  • Deprotection:
    Intermediate 1TFAAmine precursor 1\text{Intermediate 1} \xrightarrow{\text{TFA}} \text{Amine precursor 1}

  • Second Reductive Amination:
    Amine precursor 1+2-FormylpyridineNaBH4Salpyran\text{Amine precursor 1} + \text{2-Formylpyridine} \xrightarrow{\text{NaBH}_4} \text{Salpyran}

Structural Tunability

The ethylenediamine backbone allows for modular modifications:

  • Aromatic Substitution: Varying substituents on the salicylaldehyde or pyridine rings alters metal affinity and selectivity.

  • Linker Variation: Replacing ethylenediamine with longer diamines modulates chelate ring size and flexibility.

  • Functionalization: Primary/secondary amines permit derivatization for enhanced BBB penetration or target specificity .

Copper Chelation Dynamics

Thermodynamic Stability

Comparative stability constants (logK\log K) for Cu(II) complexes:

ChelatorlogKCu\log K_{\text{Cu}}logKZn\log K_{\text{Zn}}Selectivity (ΔpM\Delta \text{pM})
Salpyran16.2311.654.58
Clioquinol12.869.213.65
TDMQ-2016.3411.285.06

Salpyran’s pCu7.4\text{pCu}_{7.4} of 10.65 exceeds clioquinol’s 5.91 and approaches TDMQ-20’s 10.75, making it competitive with state-of-the-art chelators .

Redox Activity Modulation

In ascorbate oxidation assays (100 μM ascorbate, 10 μM CuCl<sub>2</sub>):

  • Without Salpyran: Complete oxidation in 1.5 h (k=2.37×109M s1k = 2.37 \times 10^{-9} \, \text{M s}^{-1})

  • With Salpyran (12 μM): 78% ascorbate remaining after 3 h (k=1.07×109M s1k = 1.07 \times 10^{-9} \, \text{M s}^{-1})

Electrochemical studies show a Cu(II/I) reduction potential of +0.21 V vs. NHE for [Cu(Salpyran)]<sup>+</sup>, compared to +0.52 V for free Cu<sup>2+</sup>, indicating stabilized Cu(II) and reduced redox cycling .

Therapeutic Applications

Neurodegenerative Disease Models

Alzheimer’s Disease:

  • Inhibits Cu(II)-induced tau aggregation by 62% at 10 μM .

  • Reduces Aβ42 fibril formation in the presence of Cu(II) by 44% (ThT assay) .

Prion Diseases:

  • Prevents methionine oxidation in HuPrP(103–112) by 89% under Cu(II)/H<sub>2</sub>O<sub>2</sub> stress .

  • Decreases protein carbonyl formation by 73% (ELISA) .

Wilson’s Disease

In hepatocyte models:

  • Extracts 58% of excess Cu(II) from metallothionein complexes within 4 h .

  • Maintains Zn(II) homeostasis (<5% Zn depletion at therapeutic doses) .

Pharmacokinetic Profile

ADME Predictions

ParameterValue
log<sub>P</sub>1.67
log<sub>S</sub>-2.34
H-Bond Donors3
H-Bond Acceptors4
BBB PermeabilityModerate (Pe = 5.2 × 10<sup>−6</sup> cm/s)

While the three H-bond donors may limit BBB penetration, prodrug strategies (e.g., esterification of phenolic –OH) could enhance CNS availability .

Toxicity Screening

  • HEK293 Cells: IC<sub>50</sub> = 48 μM (72 h exposure)

  • HepG2 Cells: No mitochondrial toxicity below 25 μM (MTT assay)

  • hERG Inhibition: <10% at 10 μM (patch-clamp)

Comparative Analysis with Clinical Chelators

ParameterSalpyranClioquinolTTM
Cu(II) Affinity10.655.919.87
Zn(II) Selectivity4.63.73.1
ROS Inhibition89%67%82%
BBB PenetrationModerateLowHigh
Synthetic Steps357

Salpyran combines synthetic simplicity with competitive performance, though further optimization of BBB penetration is warranted .

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